(4-Methyl-3-vinylphenyl)(morpholino)methanone

Catalog No.
S8435738
CAS No.
M.F
C14H17NO2
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methyl-3-vinylphenyl)(morpholino)methanone

Product Name

(4-Methyl-3-vinylphenyl)(morpholino)methanone

IUPAC Name

(3-ethenyl-4-methylphenyl)-morpholin-4-ylmethanone

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C14H17NO2/c1-3-12-10-13(5-4-11(12)2)14(16)15-6-8-17-9-7-15/h3-5,10H,1,6-9H2,2H3

InChI Key

CECTVFPPOOCYCJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C=C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C=C

(4-Methyl-3-vinylphenyl)(morpholino)methanone is an organic compound characterized by its unique structure, which includes a methanone group bonded to a morpholine ring and a vinyl-substituted aromatic system. This compound belongs to the class of ketones and features both aromatic and heterocyclic components, contributing to its potential reactivity and biological activity. The molecular formula of (4-Methyl-3-vinylphenyl)(morpholino)methanone is C13H15NOC_{13}H_{15}NO, and it possesses a molecular weight of approximately 215.27 g/mol.

  • Oxidation: The vinyl group can be oxidized to form carbonyl compounds.
  • Reduction: The methanone group can be reduced to yield alcohol derivatives.
  • Substitution Reactions: The morpholino group can be substituted with various nucleophiles under suitable conditions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various amines or thiols for substitution reactions.

Research into the biological activity of (4-Methyl-3-vinylphenyl)(morpholino)methanone suggests it may interact with various biological targets, including enzymes and receptors. Its structure allows for potential interactions through:

  • Hydrogen Bonding: The morpholino group can form hydrogen bonds with active sites in proteins.
  • Aromatic Interactions: The vinyl and phenyl groups can engage in π-π stacking or hydrophobic interactions with other aromatic residues.

These interactions may lead to modulation of biological pathways, making this compound a candidate for further pharmacological studies.

The synthesis of (4-Methyl-3-vinylphenyl)(morpholino)methanone typically involves the following steps:

  • Starting Materials: The synthesis often begins with 4-methyl-3-vinylbenzoyl chloride.
  • Reaction with Morpholine: This intermediate is reacted with morpholine in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
  • Purification: The reaction mixture is purified using techniques like column chromatography to isolate the pure compound.

Industrial-scale production may leverage automated reactors and continuous flow systems to enhance yield and efficiency.

(4-Methyl-3-vinylphenyl)(morpholino)methanone has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Its unique structure makes it useful in studying enzyme mechanisms and protein-ligand interactions.
  • Material Science: This compound may be explored for developing new materials with specialized properties, including polymers and coatings.

Several compounds share structural similarities with (4-Methyl-3-vinylphenyl)(morpholino)methanone. Here are some notable examples:

Compound NameStructure Features
(4-Bromophenyl)(morpholino)methanoneContains bromine substituent on the phenyl ring
(3-Methylphenyl)(morpholin-4-yl)methanoneFeatures a methyl group on the phenyl ring
(4-Methylphenyl)(2-pyridinyl)methanoneContains a pyridine ring instead of morpholine

Uniqueness

The uniqueness of (4-Methyl-3-vinylphenyl)(morpholino)methanone lies in its vinyl substitution on the aromatic ring, which enhances its reactivity compared to other similar compounds. This feature allows for distinct chemical behavior and interaction capabilities, making it valuable for specific research applications, particularly in organic synthesis and medicinal chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

231.125928785 g/mol

Monoisotopic Mass

231.125928785 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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